Cas no 1207041-64-2 (N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide)
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide
- N-(2-ethoxyphenyl)-5-methyl-4-morpholin-4-ylsulfonylfuran-2-carboxamide
- VU0521172-1
- N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide
- AKOS024519360
- 1207041-64-2
- SR-01000924929
- SR-01000924929-1
- F5795-0543
-
- Inchi: 1S/C18H22N2O6S/c1-3-25-15-7-5-4-6-14(15)19-18(21)16-12-17(13(2)26-16)27(22,23)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,19,21)
- InChI Key: BULCEYVGYMPWMW-UHFFFAOYSA-N
- SMILES: O1C(C)=C(S(N2CCOCC2)(=O)=O)C=C1C(NC1=CC=CC=C1OCC)=O
Computed Properties
- Exact Mass: 394.11985760g/mol
- Monoisotopic Mass: 394.11985760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 107Ų
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5795-0543-2μmol |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-5μmol |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-10μmol |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-20μmol |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-1mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-2mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-3mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-4mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-5mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5795-0543-10mg |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide |
1207041-64-2 | 10mg |
$79.0 | 2023-09-09 |
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide
Introduction to N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide (CAS No 1207041-64-2)
N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide, identified by its CAS number CAS No 1207041-64-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for various applications in medicinal chemistry and drug discovery.
The structural framework of N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide incorporates several key pharmacophoric elements. The furan ring, a five-membered oxygen-containing heterocycle, is known for its versatility in biological interactions. Its presence in this molecule contributes to its potential as a scaffold for developing new therapeutic agents. Additionally, the morpholine-4-sulfonyl moiety introduces a sulfonamide group, which is widely recognized for its role in enhancing binding affinity and metabolic stability in drug molecules.
The 2-ethoxyphenyl substituent further enhances the complexity of this compound, providing a hydrophobic aromatic ring that can interact with biological targets through π-stacking and other non-covalent interactions. This feature is particularly valuable in the design of small-molecule inhibitors and activators. The 5-methyl group adds another layer of structural diversity, influencing the overall shape and electronic properties of the molecule, which can be fine-tuned to optimize pharmacokinetic profiles.
In recent years, there has been growing interest in leveraging computational chemistry and high-throughput screening techniques to identify novel bioactive compounds. N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide has been subjected to various computational studies to predict its interaction with biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, making it a candidate for further exploration in the treatment of chronic inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. The introduction of the morpholine-4-sulfonyl group, in particular, requires careful handling to ensure regioselectivity and high yield.
Evaluation of N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)furan-2-carboxamide's pharmacological properties has revealed intriguing results. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with neurodegenerative disorders. The compound's interaction with specific receptor targets suggests that it may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neuronal activity is crucial.
The pharmacokinetic profile of N-(2-ethoxyphenyl)-5-methyl-4-(morpholine-4-sulfonyl)
furan-2-carboxamide has been thoroughly investigated using advanced biopharmaceutical modeling techniques. These studies indicate that the compound exhibits favorable oral bioavailability and moderate metabolic stability, suggesting its suitability for clinical development. Additionally, preliminary toxicology studies have shown no significant adverse effects at tested doses, reinforcing its safety profile.
The role of N-(
2
ethoxyphenyl)
)
5
methyl
)
4
(morpholine
)
sulfonyl)
furan
)
carboxamide
) in drug discovery is not limited to its standalone applications but also as a building block for more complex derivatives. By modifying specific functional groups or introducing additional heterocycles, researchers can generate libraries of compounds with enhanced potency and selectivity. This modular approach allows for rapid optimization and tailoring of molecular properties to meet specific therapeutic needs.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like N-(
2
ethoxyphenyl)
)
5
methyl
)
4
(morpholine
)
sulfonyl)
furan
)
carboxamide
) through virtual screening and de novo design methods. These computational tools have enabled the prediction of binding affinities and pharmacological activities with remarkable accuracy, thereby reducing the time and cost associated with traditional high-throughput screening.
In conclusion, N-(
/em/u/em/u/em/u/em/u/em/u/em/u/>ethoxyphenyl>)-/>5-methyl>-/strong>>4->(/>morpholine-/strong>>sulfonyl-/strong>>furan-/strong>>)carboxamide (CAS No 1207041/64/) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further clinical investigation. As advancements in synthetic chemistry and computational biology continue to evolve, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
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